molecular formula C23H24N2O5 B2648235 (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235704-33-2

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2648235
CAS No.: 1235704-33-2
M. Wt: 408.454
InChI Key: GFNHKIDLBQHMPY-VQHVLOKHSA-N
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Description

The compound "(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule featuring:

  • A piperidine ring substituted at the 4-position with an acrylamido-methyl group.
  • An (E)-configured acrylamido linker connecting the piperidine to a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxybenzene derivative).
  • A phenyl ester at the 1-position of the piperidine.

The acrylamido group may enhance binding affinity through hydrogen bonding or π-π interactions, while the phenyl ester influences solubility and metabolic stability.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-18-10-12-25(13-11-18)23(27)30-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-16H2,(H,24,26)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNHKIDLBQHMPY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and modulation of biological pathways. Its structure suggests it may interact with specific biological targets, making it a candidate for further investigation.

Anticancer Activity

Research indicates that compounds similar to (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The incorporation of piperidine and acrylamide moieties enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Modulation of ATP-Binding Cassette Transporters

Studies have explored the role of this compound in modulating ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells. By influencing these transporters, the compound may enhance the efficacy of chemotherapeutic agents . This application is particularly relevant in overcoming multidrug resistance observed in various cancers.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for structural modifications. These modifications can lead to variations that may improve pharmacological properties or reduce toxicity.

Synthetic Pathways

The synthetic routes typically involve:

  • Formation of the acrylamide moiety through coupling reactions.
  • Piperidine ring formation , which can be achieved via cyclization methods.
  • Introduction of the benzo[d][1,3]dioxole group , often through electrophilic aromatic substitution reactions.

These pathways allow researchers to explore various derivatives that could have enhanced biological activity or improved solubility profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound). Below are notable findings:

StudyCompoundFindings
Anderson et al. (2025)Related benzo[d][1,3]dioxole derivativesDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range .
Jatczak et al. (2014)Pyrido[2,3-d]pyrimidine derivativesShowed improved solubility and permeability characteristics compared to traditional compounds, indicating potential for oral bioavailability .
Google Patents (2006)ABC transporter modulatorsIdentified structural features that enhance interaction with ABC transporters, potentially improving drug delivery systems .

Mechanism of Action

The mechanism of action of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature. Key differences in substituents, synthesis strategies, and physicochemical properties are highlighted.

Compound Name / ID Core Structure Key Substituents Ester Group Synthesis Yield Notable Features Reference
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate (Target) Piperidine-1-carboxylate Acrylamido-methyl linker (E-configuration), benzo[d][1,3]dioxol-5-yl Phenyl N/A Unique acrylamido linker; phenyl ester may enhance lipophilicity.
tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (13aa) Piperidine-1-carboxylate Benzo[d][1,3]dioxol-5-yloxy-methyl, 4-fluoro-3-(methylcarbamoyl)phenyl tert-Butyl 85% High yield; methylcarbamoyl group for target interaction; stereospecific (3S,4R).
tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(3-(benzylcarbamoyl)-4-fluorophenyl)piperidine-1-carboxylate (13ab) Piperidine-1-carboxylate Benzo[d][1,3]dioxol-5-yloxy-methyl, 3-(benzylcarbamoyl)-4-fluorophenyl tert-Butyl 59% Bulky benzylcarbamoyl group; reduced yield compared to 13aa.
4-Nitrophenyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate Piperidine-1-carboxylate Bis(benzo[d][1,3]dioxol-5-yl)hydroxymethyl 4-Nitrophenyl N/A Electron-withdrawing nitro group; potential for enhanced stability.
(3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (11ab) Piperidine-1-carboxylate Benzo[d][1,3]dioxol-5-yloxy-methyl, 4-fluoro-3-(methoxycarbonyl)phenyl tert-Butyl 50% Methoxycarbonyl group; moderate yield; stereochemistry critical for activity.

Key Comparative Insights:

Ester Groups: The phenyl ester in the target compound contrasts with tert-butyl (13aa, 11ab) or 4-nitrophenyl (BLD Pharm) esters. Tert-butyl groups are often used as protecting groups, whereas phenyl/4-nitrophenyl esters may influence pharmacokinetics (e.g., hydrolysis rates) .

Synthesis Strategies :

  • Carbamoyl derivatives (e.g., 13aa, 13ab) are synthesized via amine coupling reactions using EDCI/HOBt, with yields inversely correlated to substituent bulkiness (85% for methylcarbamoyl vs. 59% for benzylcarbamoyl) .
  • The target compound’s acrylamido group likely requires a Michael addition or condensation reaction, though direct evidence is absent in the provided data.

Stereochemical Considerations :

  • Compounds like 13aa and 11ab exhibit (3S,4R) stereochemistry, which is critical for their activity as kinase inhibitors . The target compound’s stereochemical configuration (if specified) would similarly impact its bioactivity.

The benzo[d][1,3]dioxol-5-yl moiety, common across all compounds, contributes to π-stacking interactions in target binding .

Biological Activity

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Formula : C17H21N2O4
  • Molecular Weight : 317.36 g/mol
  • CAS Registry Number : 23512-46-1
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related benzoylpiperidine compound demonstrated antiproliferative effects on various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes associated with cancer progression. For example, a study highlighted that benzoylpiperidine derivatives act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer cell proliferation . The interactions within the active site of MAGL were analyzed using molecular docking studies, revealing potential pathways for further optimization of these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Key findings include:

  • Substituents on the piperidine ring : Variations in substituents significantly affect biological activity. For instance, introducing halogens or methoxy groups can enhance potency .
  • Acrylamide moiety : The presence of an acrylamide group has been linked to increased interaction with target enzymes, thereby improving efficacy against cancer cells .

Case Studies

  • Case Study on Breast Cancer Cells :
    • Researchers synthesized a series of benzoylpiperidine analogs and tested their effects on MDA-MB-231 and MCF-7 breast cancer cells.
    • Results showed that compounds with specific substitutions exhibited enhanced cytotoxicity with IC50 values as low as 19.9 µM .
  • Wound Healing Inhibition :
    • In a different context, certain analogs demonstrated significant inhibition of wound healing in H1299 lung cancer cells, suggesting potential applications in controlling tumor growth and metastasis .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 Value (µM)Notes
Benzoylpiperidine Derivative 1MAGL0.84Most potent inhibitor identified
Benzoylpiperidine Derivative 2Breast Cancer Cells19.9Significant antiproliferative activity
Benzoylpiperidine Derivative 3Ovarian Cancer Cells75.3Moderate activity compared to non-cancerous cells

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
ParaMethoxyIncreased potency
MetaHydroxylEnhanced interaction with target
OrthoHalogenImproved binding affinity

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